molecular formula C7H8BrNO2 B2638541 4-Bromo-2,5-dimethoxypyridine CAS No. 1402666-95-8

4-Bromo-2,5-dimethoxypyridine

Cat. No. B2638541
Key on ui cas rn: 1402666-95-8
M. Wt: 218.05
InChI Key: UAMAUBNZVNEDQB-UHFFFAOYSA-N
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Patent
US09434690B2

Procedure details

2.82 g (176 mmol, 20 eq.) of pyridinium hydrobromide were added to a solution of 1.94 g (8.81 mmol) of 4-bromo-2,5-dimethoxypyridine in 80 ml of dimethylformamide, the mixture was stirred at 100° C. for 3 h and concentrated under reduced pressure. The residue was triturated with 50 ml of water, filtered off, washed with water and dried under reduced pressure. The filtrate was extracted twice with dichloromethane/methanol (10:1). The combined organic phases were dried (sodium sulphate), filtered, concentrated under reduced pressure and dried. Yield: 771 mg (43% of theory) and 465 mg (purity 88%, 23% of theory)
Name
pyridinium hydrobromide
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[NH+]1C=CC=CC=1.[Br:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][N:12]=[C:11]([O:17]C)[CH:10]=1>CN(C)C=O>[Br:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][NH:12][C:11](=[O:17])[CH:10]=1 |f:0.1|

Inputs

Step One
Name
pyridinium hydrobromide
Quantity
2.82 g
Type
reactant
Smiles
Br.[NH+]1=CC=CC=C1
Name
Quantity
1.94 g
Type
reactant
Smiles
BrC1=CC(=NC=C1OC)OC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 50 ml of water
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted twice with dichloromethane/methanol (10:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC(NC=C1OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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